5-Bromo-2-methylfuran-3-carboxylic acid is an organic compound characterized by its furan ring structure substituted with a bromine atom and a carboxylic acid group. Its molecular formula is C6H5BrO3, and it has a CAS number of 850553-54-7. The presence of the bromine atom at the 5-position and the carboxylic acid group at the 3-position of the furan ring contributes to its unique chemical properties and reactivity. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.
Several methods have been reported for synthesizing 5-bromo-2-methylfuran-3-carboxylic acid:
5-Bromo-2-methylfuran-3-carboxylic acid has potential applications in various fields:
Several compounds share structural similarities with 5-bromo-2-methylfuran-3-carboxylic acid. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
5-Bromo-3-methylfuran-2-carboxylic acid | Similar furan ring but different substitution | Different position of bromine and carboxyl group |
Methyl 5-bromofuran-2-carboxylate | An ester derivative | Contains a methyl ester instead of a carboxylic acid |
5-Hydroxy-2-methylfuran-3-carboxylic acid | Hydroxyl substitution | Contains a hydroxyl group instead of bromine |
These compounds differ primarily in their substitution patterns and functional groups, which influence their reactivity and potential applications.
Irritant